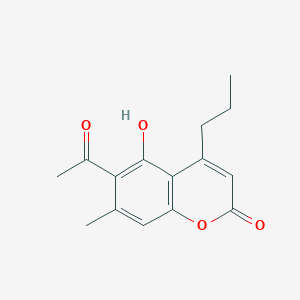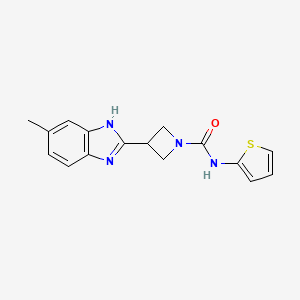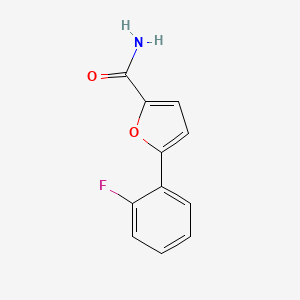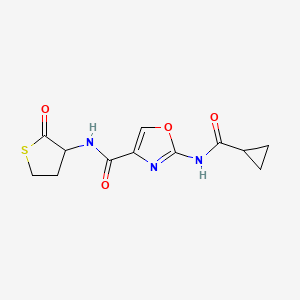
6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins, which are known for their diverse biological activities and applications. This compound is characterized by its chromen-2-one core structure, substituted with acetyl, hydroxy, methyl, and propyl groups at specific positions. It is a white to pale yellow crystalline powder with a molecular weight of 260.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pechmann Reaction: One common method for synthesizing 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves the Pechmann reaction. This reaction typically uses phenol derivatives and β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid.
Acetylation: Another method involves the acetylation of 6-hydroxy-4-methyl-2H-chromen-2-one using acetic anhydride in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. Similar compounds include:
6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Differing by the position of the hydroxy and methyl groups.
7-hydroxy-4-methyl-2H-chromen-2-one: Lacking the acetyl and propyl groups.
6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one: Differing by the position of the methyl group.
These similar compounds share some biological activities but differ in their potency and specific applications due to the variations in their chemical structures .
Properties
IUPAC Name |
6-acetyl-5-hydroxy-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-5-10-7-12(17)19-11-6-8(2)13(9(3)16)15(18)14(10)11/h6-7,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXJHWOZUZYENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide](/img/structure/B2432121.png)



![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2432131.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2432132.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2432133.png)

![1-(tert-butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2432137.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2432142.png)
